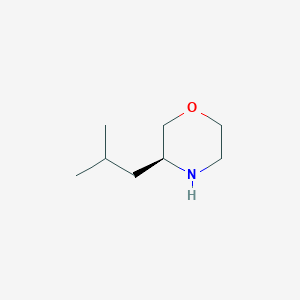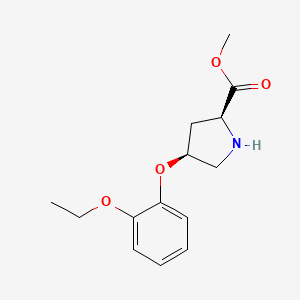
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate, also known as MEP, is an important organic compound with numerous scientific applications. It is a colorless, crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 200°C. MEP is a chiral molecule and is commonly used in asymmetric synthesis and as a chiral auxiliary. MEP is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Methyl 4-aminopyrrole-2-carboxylates, synthesized via a relay catalytic cascade reaction, are useful for introducing substituents at the pyrrole nitrogen, a process that can potentially be applied to Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate (Galenko et al., 2015).
- A study on asymmetric reactions catalyzed by chiral metal complexes, including the synthesis of itaconic acid derivatives, provides insights into the potential catalytic applications of similar compounds (Inoguchi et al., 1989).
Photoreaction Studies
- Research on the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under oxygen and nitrogen environments suggests similar photoreactive properties might be explored in Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate (Sugiyama et al., 1982).
Spectroscopic and Structural Analysis
- A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol using FTIR, NMR, and UV-Vis spectroscopy, supported by computational spectral studies, provides a framework for the analysis of similar pyrrolidine derivatives (Ulaş, 2021).
Chemical Synthesis Applications
- Synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the versatility of pyrrolidine derivatives in creating highly functionalized compounds, which could include Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate (Ruano et al., 2005).
Cognitive Enhancement Properties
- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, shows cognitive enhancement properties, suggesting potential neurological applications for similar pyrrolidine derivatives (Lin et al., 1997).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2-ethoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-12-6-4-5-7-13(12)19-10-8-11(15-9-10)14(16)17-2/h4-7,10-11,15H,3,8-9H2,1-2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYCDJCJUIFJH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)
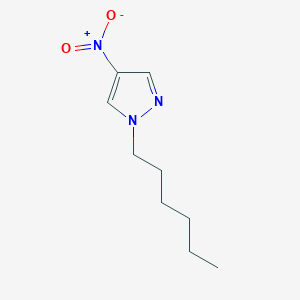

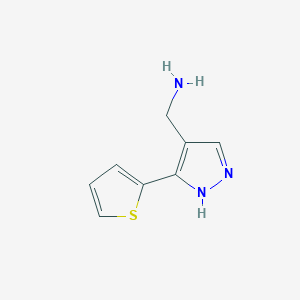
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


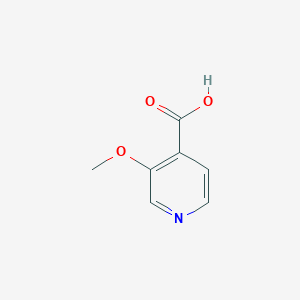
![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
